1-(3-Bromophenylsulfonyl)-4-ethylpiperazine
CAS No.: 1004636-96-7
Cat. No.: VC21392052
Molecular Formula: C12H17BrN2O2S
Molecular Weight: 333.25g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1004636-96-7 |
---|---|
Molecular Formula | C12H17BrN2O2S |
Molecular Weight | 333.25g/mol |
IUPAC Name | 1-(3-bromophenyl)sulfonyl-4-ethylpiperazine |
Standard InChI | InChI=1S/C12H17BrN2O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3 |
Standard InChI Key | AMVGOMHHEHTLRD-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Canonical SMILES | CCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Properties
1-(3-Bromophenylsulfonyl)-4-ethylpiperazine belongs to the class of piperazine derivatives, which are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is modified with a 3-bromophenylsulfonyl group attached to one nitrogen atom and an ethyl group attached to the other nitrogen atom of the piperazine ring.
The compound has the molecular formula C12H17BrN2O2S with a molecular weight of approximately 333.25 g/mol. Its structure represents an important scaffold in medicinal chemistry, as the piperazine core is a privileged structure found in numerous pharmaceutically active compounds.
Identification Parameters
The comprehensive identification parameters for 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine provide essential data for researchers working with this compound:
Parameter | Value |
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CAS Number | 1004636-96-7 |
IUPAC Name | 1-(3-bromophenyl)sulfonyl-4-ethylpiperazine |
Molecular Formula | C12H17BrN2O2S |
Molecular Weight | 333.25 g/mol |
Standard InChI | InChI=1S/C12H17BrN2O2S/c1-2-14-6-8-15(9-7-14)18(16,17)12-5-3-4-11(13)10-12/h3-5,10H,2,6-9H2,1H3 |
Standard InChIKey | AMVGOMHHEHTLRD-UHFFFAOYSA-N |
SMILES | CCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Canonical SMILES | CCN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
PubChem Compound | 7975712 |
This detailed structural information is crucial for accurate identification and characterization in research settings.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine typically follows a nucleophilic substitution reaction pathway. The primary synthetic route involves the reaction between 4-ethylpiperazine and 3-bromobenzenesulfonyl chloride. This reaction represents a classic sulfonamide formation through an acyl substitution mechanism.
Reaction Conditions and Considerations
The reaction is commonly conducted in the presence of a suitable base, which serves to neutralize the hydrochloric acid generated during the reaction. Common bases employed include triethylamine, pyridine, or inorganic bases such as potassium carbonate.
The reaction mechanism involves the nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur of the sulfonyl chloride. This results in the formation of a new S-N bond and the elimination of a chloride ion. The base present in the reaction mixture deprotonates the positively charged nitrogen intermediate and neutralizes the HCl byproduct.
Starting Materials
The synthesis requires two key starting materials:
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4-Ethylpiperazine (CAS: 5308-25-8): A basic heterocyclic compound with a molecular formula of C6H14N2 and a molecular weight of 114.19 g/mol . This compound serves as the nucleophile in the reaction.
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3-Bromobenzenesulfonyl chloride: An electrophilic reagent that provides the 3-bromophenylsulfonyl group in the final product.
The successful synthesis depends on the purity of these starting materials and the careful control of reaction conditions, including temperature, solvent selection, and reaction time.
Chemical Reactivity
The chemical reactivity of 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine is largely determined by its functional groups, particularly the bromine substituent on the phenyl ring, the sulfonyl group, and the piperazine ring.
Reactivity of the Bromine Substituent
The bromine atom at the meta position of the phenyl ring represents a potential site for further chemical modifications. This functional group can participate in various reactions, including:
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Cross-coupling reactions: The aryl bromide can engage in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of diverse functional groups.
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Metal-halogen exchange: The bromine can undergo metal-halogen exchange with strong bases or organolithium reagents, creating a reactive organometallic intermediate for subsequent transformations.
Reactivity of the Sulfonyl Group
The sulfonyl group (SO2) in this compound serves as the linker between the piperazine and the bromophenyl moieties. This functional group exhibits stability under most conditions but can be involved in:
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Nucleophilic substitution reactions under harsh conditions
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Reduction reactions with strong reducing agents
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Providing hydrogen bonding sites for interactions with biological targets
Reactivity of the Piperazine Ring
The 4-ethylpiperazine portion of the molecule contains a secondary amine, which can potentially serve as a nucleophile in further reactions. The presence of the ethyl substituent on one nitrogen and the sulfonyl group on the other creates an asymmetric piperazine with different reactivity at each nitrogen position.
Biological Activity and Applications
While specific biological activity data for 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine is limited in the available literature, its structural features suggest potential biological significance and applications.
Structure-Activity Relationships
Structure-activity relationship studies of related compounds suggest that the position of the bromine atom on the phenyl ring can significantly impact biological activity. For instance, the 3-bromo substitution (meta position) in this compound may confer different biological properties compared to its positional isomer with a 4-bromo substitution (para position).
The piperazine ring provides a rigid framework with specific spatial arrangements of its substituents, which may contribute to selective binding to biological targets. The ethyl group on the piperazine nitrogen can affect lipophilicity and may influence the compound's ability to cross biological membranes.
Comparative Analysis with Related Compounds
Comparison with Positional Isomers
A structural analog of particular interest is 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine (CAS: 385404-09-1), which differs from our target compound only in the position of the bromine atom on the phenyl ring (para instead of meta). This positional isomer shares the same molecular formula (C12H17BrN2O2S) and molecular weight (333.25 g/mol) as 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine.
Feature | 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine | 1-((4-Bromophenyl)sulfonyl)-4-ethylpiperazine |
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CAS Number | 1004636-96-7 | 385404-09-1 |
Bromine Position | Meta (3-position) | Para (4-position) |
Molecular Formula | C12H17BrN2O2S | C12H17BrN2O2S |
Molecular Weight | 333.25 g/mol | 333.25 g/mol |
Potential Applications | Pharmaceutical research, antimicrobial studies | Pharmaceutical research, antimicrobial and anticancer studies |
The subtle difference in bromine position can significantly impact the compound's electronic properties, three-dimensional structure, and consequently, its biological activity profile.
Comparison with Other Heterocyclic Systems
Another related compound is 1-[(3-Bromophenyl)sulfonyl]azepane (CAS: 1022438-79-4), which contains a seven-membered azepane ring instead of the six-membered piperazine ring . This structural variation alters the ring conformation and the spatial arrangement of the substituents, potentially affecting biological target recognition and binding.
Feature | 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine | 1-[(3-Bromophenyl)sulfonyl]azepane |
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CAS Number | 1004636-96-7 | 1022438-79-4 |
Heterocyclic Ring | Piperazine (6-membered, two nitrogens) | Azepane (7-membered, one nitrogen) |
Molecular Formula | C12H17BrN2O2S | C12H16BrNO2S |
Molecular Weight | 333.25 g/mol | 318.23 g/mol |
Ring Conformation | More rigid, two nitrogens | More flexible, one nitrogen |
These structural differences can lead to varying biological activities and applications, highlighting the importance of precise molecular design in drug discovery .
Research Status and Future Directions
Current Research Landscape
Research on 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine appears to be in its early stages, with limited published studies specifically focusing on this compound. Current interest centers mainly on its potential applications in medicinal chemistry and as an intermediate in the synthesis of more complex molecules with biological activity.
Research Challenges
Challenges in advancing research on this compound include:
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Limited availability of comprehensive biological activity data
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Need for structure-activity relationship studies to optimize activity
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Requirement for toxicity and pharmacokinetic profiling
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Development of more efficient synthetic routes
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